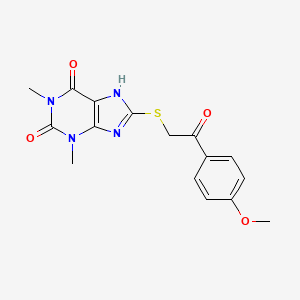

8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

WAY-604595 的合成涉及多个步骤,从关键中间体 2-(4-甲氧基苯基)-2-氧乙基氯的制备开始。 然后,该中间体在特定条件下与 8-巯基-1,3-二甲基黄嘌呤反应,得到最终产物 。 反应条件通常涉及使用碱,例如氢氧化钠或碳酸钾,反应在二甲基甲酰胺或二氯甲烷等有机溶剂中进行 .

化学反应分析

WAY-604595 会发生各种化学反应,包括:

这些反应中常用的试剂和条件包括乙醇或乙腈等有机溶剂,以及从室温到回流条件的反应温度 。从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

WAY-604595 在科学研究中有多种应用,包括:

作用机制

WAY-604595 的作用机制涉及其与特定分子靶标的相互作用,例如酶或受体。 它通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞过程和信号通路的改变 。 所涉及的具体分子靶标和通路仍在研究中,但研究表明它可能影响与炎症和细胞增殖相关的通路 .

相似化合物的比较

WAY-604595 可以与其他类似化合物进行比较,例如:

8-((2-(4-氯苯基)-2-氧乙基)硫)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮: 该化合物具有类似的结构,但具有氯原子而不是甲氧基,这可能导致不同的化学和生物学性质.

8-((2-(4-氟苯基)-2-氧乙基)硫)-1,3-二甲基-1H-嘌呤-2,6(3H,7H)-二酮: 氟原子的存在会影响化合物的反应性和与生物靶标的相互作用.

生物活性

The compound 8-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O4S with a molecular weight of approximately 398.46 g/mol. The structure features a purine core, which is significant in many biological processes.

| Property | Value |

|---|---|

| Molecular Weight | 398.46 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | Indicates lipophilicity |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound has been investigated for its potential to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of purine have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound could potentially inhibit cell proliferation in cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Antiviral Properties

The purine derivative class is known for its antiviral activities. Similar compounds have been reported to exhibit inhibitory effects against viral replication, including HIV and other RNA viruses. The mechanism often involves interference with viral enzymes or receptor binding.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes such as kinases and phosphatases. This inhibition can modulate signaling pathways critical for cell growth and survival, making it a candidate for targeted cancer therapies.

Case Studies

- In Vitro Studies : A study involving the evaluation of various derivatives showed promising results for compounds similar to this compound against cancer cell lines such as HT-29 and TK-10. These studies revealed IC50 values indicating effective concentrations required to inhibit 50% of cell viability.

- Mechanistic Insights : Research exploring the mechanism of action highlighted that the compound could induce apoptosis by activating caspase pathways in cancer cells. This suggests a potential application in developing chemotherapeutic agents.

属性

IUPAC Name |

8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)20(2)16(19)23)17-15(18-13)25-8-11(21)9-4-6-10(24-3)7-5-9/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITPQUGTTQPTRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。